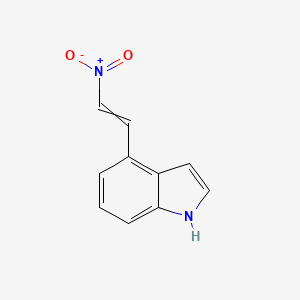

4-(2-Nitrovinyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

4-(2-nitroethenyl)-1H-indole |

InChI |

InChI=1S/C10H8N2O2/c13-12(14)7-5-8-2-1-3-10-9(8)4-6-11-10/h1-7,11H |

InChI Key |

DQVWAEMRCAYLKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Nitrovinyl 1h Indole

Direct Condensation Reactions: Establishing the Nitrovinyl Moiety

The introduction of the 2-nitrovinyl group at the C4 position of the indole (B1671886) nucleus is a critical transformation. This is most commonly achieved through a condensation reaction between indole-4-carbaldehyde and a nitroalkane, typically nitromethane (B149229). The Henry reaction, or nitroaldol reaction, stands out as a classic and effective method for this purpose. wikipedia.orgorganic-chemistry.org

Henry Reaction Protocols and Variations

The Henry reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the synthesis of 4-(2-nitrovinyl)-1H-indole, indole-4-carbaldehyde reacts with nitromethane in the presence of a base. psu.educhemeurope.com The reaction proceeds through the formation of a β-nitro alcohol intermediate, which can then be dehydrated to yield the desired nitroalkene. wikipedia.orgchemeurope.com The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of the reaction.

Ammonium (B1175870) acetate (B1210297) is a frequently employed and effective catalyst for the Henry reaction. mdpi.comechemcom.com It is considered a green chemistry catalyst and can also act as a reagent in certain contexts. echemcom.comresearchgate.net The use of ammonium acetate can lead to good yields of the desired nitroalkene product. mdpi.comnih.gov In some procedures, solid ammonium acetate is added to a suspension of the indole-3-carbaldehyde in nitromethane and refluxed. mdpi.comnih.gov The catalytic activity of ammonium acetate is attributed to its ability to furnish both a weak acid (acetic acid) and a weak base (ammonia) in solution, which facilitates the condensation and subsequent dehydration steps. echemcom.com Other organic and inorganic bases, as well as various catalyst systems, have also been explored to optimize the Henry reaction. wikipedia.orgpsu.edu

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction duration.

For the Henry reaction, a variety of solvents can be used, and in some cases, the reaction can be performed under solvent-less conditions, particularly with microwave irradiation. chemeurope.comresearchgate.net Common solvents include ethanol (B145695) and nitromethane itself can sometimes serve as the reaction medium. mdpi.comechemcom.comnih.gov

The reaction temperature is another critical factor. Reactions are often carried out at reflux to drive the reaction to completion. mdpi.comechemcom.comnih.gov However, milder conditions, such as room temperature or slightly elevated temperatures (30–40 °C), have also been reported to be effective, potentially reducing the formation of side products. researchgate.net

The reaction time can vary significantly depending on the specific conditions employed, ranging from as short as 40 minutes to several hours. mdpi.comnih.govresearchgate.net Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. echemcom.comacgpubs.org

Table 1: Exemplary Reaction Conditions for Henry Reaction

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Ammonium Acetate | Nitromethane | Reflux | 6 h | Not specified | mdpi.comnih.gov |

| Ammonium Acetate | Ethanol | Reflux | 40 min | ~60% | echemcom.com |

| Not specified | DMSO | 30-40 °C | 40 min | 34.8-69.1% | researchgate.net |

| Piperidine/Acetic Acid | Toluene | Reflux | 6 h | 92% | acgpubs.org |

Comparative Analysis of Regioselectivity in Indole-Nitroalkene Couplings

The regioselectivity of the coupling between the indole nucleus and a nitroalkene is a significant aspect of the synthesis. While the C3 position of indole is generally the most nucleophilic and prone to electrophilic substitution, functionalization at other positions, including C4, is achievable. ekb.egresearchgate.net The synthesis of this compound specifically requires the reaction to occur at the C4 position. This is dictated by the starting material, indole-4-carbaldehyde, where the aldehyde group is already present at the desired position.

The inherent reactivity of the indole ring can be influenced by directing groups. For instance, the introduction of a directing group at the C3 position can facilitate C4-functionalization. researchgate.netacs.org However, in the case of the Henry reaction with indole-4-carbaldehyde, the regioselectivity is predetermined by the position of the formyl group. The reaction selectively occurs at the aldehyde, leading to the formation of the C4-substituted nitrovinyl product.

Synthetic Routes to 4-Substituted Indole Precursors

Preparation of Indole-4-carbaldehyde

Several synthetic methods have been developed for the preparation of indole-4-carbaldehyde. google.com One common approach involves the formylation of the indole ring at the 4-position. This can be a challenging transformation due to the preferential reactivity of the C3 position.

One reported multi-step synthesis starts from 2-methyl-3-nitrobenzoic acid methyl ester. google.com This is reduced to 2-methyl-3-nitrobenzyl alcohol, which is then oxidized to 2-methyl-3-nitrobenzaldehyde. google.com After protecting the aldehyde group, a condensation reaction followed by reductive cyclization and hydrolysis yields indole-4-carbaldehyde. google.com

Challenges and Specific Methodologies for C4 Functionalization

The direct functionalization of the indole core presents a significant regioselectivity challenge for synthetic chemists. The indole nucleus contains multiple C-H bonds with different reactivities, broadly classified into the pyrrole (B145914) ring (C2 and C3) and the benzene (B151609) core (C4 to C7). chim.it Due to the higher electron density of the pyrrole moiety, electrophilic substitution and many transition-metal-catalyzed C-H functionalization reactions preferentially occur at the C3 position, or at the C2 position if C3 is blocked. chim.itacs.orgnih.gov Accessing the less reactive benzenoid C4-C7 positions is considerably more difficult and has been a long-standing challenge in synthetic chemistry. chim.itacs.orgnih.govresearchgate.net

To overcome the innate reactivity preference of the indole ring, various strategies have been developed, with the most prominent being the use of directing groups (DGs). These groups are installed at a specific position, often the indole nitrogen (N1) or the C3-position, to steer a metal catalyst to a nearby C-H bond on the benzene ring, thereby enabling site-selective functionalization. acs.orgnih.gov

Key methodologies for achieving C4-functionalization include:

Transition-Metal Catalysis with Directing Groups: This is the most prevalent strategy. A directing group chelates to a transition metal catalyst, forming a metallacyclic intermediate that positions the metal in proximity to the target C-H bond for activation.

C3-Directing Groups: Installing a substituent at the C3 position can direct functionalization to the C4 position. For instance, a pivaloyl group at C3 has been used to direct the C4-arylation of indoles. acs.orgnih.gov The readily available 3-formyl group on indole-3-carbaldehydes can also act as a precursor for C4-functionalization. Using an inexpensive transient directing group like glycine, palladium(II)-catalyzed remote C-H functionalization of indole-3-carbaldehydes achieves high regioselectivity for the C4-position, enabling both arylation and olefination. sci-hub.se This method relies on the selective formation of a six-membered palladacycle intermediate. sci-hub.se

N1-Directing Groups: While many N1-directing groups favor functionalization at C7 or C2, specific systems can be tailored for C4-activation. For example, the installation of an N-P(O)tBu2 group on the indole nitrogen, combined with a pivaloyl group at C3, can direct arylation to the C4 and C5 positions. acs.orgnih.gov

Sulfur-Based Directing Groups: Sulfur functionalities installed at the C3 position have been utilized to achieve C4-selective C-H functionalization through rhodium(III)-catalyzed alkenylation and acylmethylation, and iridium(III)-catalyzed alkynylation. osaka-u.ac.jp

Metal-Free Borylation: An innovative strategy involves a chelation-assisted aromatic C-H borylation using simple BBr₃ under mild, metal-free conditions. acs.orgnih.gov Installing a pivaloyl group at the C3 position of an indole can selectively deliver the boron species to the C4 position. acs.orgnih.gov This borylated intermediate can then be used in subsequent cross-coupling reactions.

Cyclization Strategies: An alternative to direct C-H functionalization is the construction of the indole ring from an already functionalized precursor. nii.ac.jpacs.org For example, 4-substituted indoles can be synthesized from functionalized anilines or through the regioselective functionalization of tetrahydroindol-4(5H)-one intermediates followed by oxidation. nii.ac.jp Palladium-catalyzed coupling of 4-hydroxyindole-derived triflates also provides a route to 4-substituted indoles. nii.ac.jp

These methodologies enable the synthesis of indole-4-carboxaldehyde (B46140), the essential precursor for producing this compound.

Emergent Synthetic Routes and Innovations

To improve the efficiency, yield, and environmental footprint of synthetic processes, chemists are increasingly turning to innovative technologies. For the synthesis of this compound, emergent routes focus on accelerating the key condensation step.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. mdpi.com Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly and uniformly heats the reaction mixture by interacting with polar molecules, leading to a rapid increase in temperature. mdpi.comsciforum.net This technique often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and cleaner reaction profiles with fewer side products. mdpi.comcem.com

The synthesis of this compound from indole-4-carboxaldehyde and nitromethane is a Knoevenagel-type condensation reaction. Such condensations are well-suited for microwave assistance. ekb.eg The mechanism involves polar intermediates that are affected positively by microwave irradiation. sciforum.net While specific studies on the microwave-assisted synthesis of the C4 isomer are not extensively detailed, the application of MAOS to the synthesis of the analogous 3-(2-nitrovinyl)-1H-indole and other related condensations is well-documented and demonstrates the potential of this technique. smolecule.comacgpubs.org

Research on related Knoevenagel condensations highlights the advantages of the microwave-assisted approach over conventional heating methods. For instance, the reaction of indole-3-carboxaldehyde (B46971) with active methylene (B1212753) compounds shows significant improvement under microwave irradiation.

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Indole-3-carboxaldehyde + Nitromethane | Conventional (Reflux) | 6 h | 92% | acgpubs.org |

| Aldehydes + Malononitrile + N-alkyl-2-cyanoacetamides | Conventional | 180 min | 65-77% | beilstein-journals.org |

| Aldehydes + Malononitrile + N-alkyl-2-cyanoacetamides | Microwave | 15 min | 81-94% | beilstein-journals.org |

| Indole + Nitrovinylindole (Michael Addition) | Conventional | 8-14 h | ~60% | cem.com |

| Indole + Nitrovinylindole (Michael Addition) | Microwave | 7-10 min | Quantitative | cem.com |

The data clearly indicates that microwave irradiation significantly shortens reaction times and often improves yields for reactions analogous to the synthesis of this compound. cem.combeilstein-journals.org This efficiency makes MAOS a highly attractive and innovative method for the rapid and effective production of this and other substituted indole compounds.

Reactivity Profiles and Transformational Chemistry of 4 2 Nitrovinyl 1h Indole

Reactions of the Electron-Deficient Nitrovinyl Group

The potent electron-withdrawing nature of the nitro group renders the nitrovinyl moiety in 4-(2-nitrovinyl)-1H-indole highly reactive. This electronic characteristic makes the β-carbon of the vinyl group susceptible to nucleophilic attack and the double bond amenable to reduction.

Reductive Transformations

The reduction of the nitrovinyl group is a pivotal transformation that can yield different products based on the choice of reducing agents and reaction conditions. These reactions are instrumental in the synthesis of various indole-based compounds.

The selective reduction of the carbon-carbon double bond of the nitrovinyl group, while preserving the nitro functionality, affords 4-(2-nitroethyl)-1H-indole. This transformation is a key step in the synthetic routes toward more complex indole (B1671886) alkaloids. Reagents such as sodium borohydride are commonly employed for this purpose, achieving the reduction of conjugated nitroalkenes to their corresponding nitroalkanes. mdma.ch The reaction mechanism is understood to proceed via the nucleophilic attack of a hydride ion on the electron-deficient β-carbon of the nitrovinyl substituent. mdma.ch

Table 1: Reagents for Selective Reduction of the Nitrovinyl Double Bond

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., methanol, ethanol) | 4-(2-Nitroethyl)-1H-indole | A mild and commonly used reagent for this selective reduction. |

| Lithium Borohydride (LiBH₄) | Aprotic solvent (e.g., THF) | 4-(2-Nitroethyl)-1H-indole | Offers higher reactivity compared to sodium borohydride. mdma.ch |

This table is compiled based on general principles for the reduction of nitroalkenes, as specific literature for this compound is not extensively available.

The comprehensive reduction of both the nitro group and the double bond of this compound results in the formation of 2-(1H-indol-4-yl)ethanamine, a tryptamine (B22526) analog. Tryptamines represent a significant class of compounds known for their wide range of biological effects. Potent reducing agents, most notably lithium aluminum hydride (LiAlH₄), are typically used to achieve this full reduction. wikipedia.org An alternative and efficient method is catalytic hydrogenation using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst, which is also known to reduce α,β-unsaturated nitro compounds to the corresponding saturated amines. wikipedia.org

Table 2: Reagents for the Complete Reduction of the Nitrovinyl Group to an Aminoethyl Group

| Reagent/Catalyst | Typical Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous aprotic solvent (e.g., THF, diethyl ether) | 2-(1H-indol-4-yl)ethanamine | A powerful reducing agent that reduces both the nitro group and the double bond. wikipedia.org |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂) | 2-(1H-indol-4-yl)ethanamine | A widely used and effective method for the complete reduction of nitroalkenes. wikipedia.orgnih.gov |

| Iron (Fe) in acidic media | Refluxing acetic acid | 2-(1H-indol-4-yl)ethanamine | A classic method for the reduction of nitro groups. wikipedia.org |

The information in this table is based on established methods for the reduction of nitroalkenes to amines, as explicit protocols for this compound are not detailed in the available literature.

The mechanism of nitrovinyl reduction varies with the choice of reducing agent.

Catalytic Hydrogenation : In catalytic hydrogenation, the reaction takes place on the surface of a heterogeneous metal catalyst like palladium or platinum. orientjchem.org The nitroalkene and molecular hydrogen are adsorbed onto the catalyst surface, where the hydrogen atoms are sequentially added across the double bond and the nitro group is reduced. The reduction of the nitro group is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed. orientjchem.org The exact mechanistic details can be intricate and are influenced by factors such as the choice of catalyst, solvent, and reaction conditions.

Nucleophilic Addition Reactions

The β-carbon of the nitrovinyl group in this compound is highly electrophilic, making it an excellent site for nucleophilic attack. This reactivity is commonly exploited in Michael addition reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org A broad array of nucleophiles, such as enolates, amines, thiols, and various stabilized carbanions, can participate in these additions.

Although specific research on this compound is not extensively documented, the analogous 3-(2-nitrovinyl)indoles have been widely studied and demonstrate the synthetic utility of this reaction. researchgate.netias.ac.inresearchgate.net It is highly probable that this compound would display analogous reactivity.

Table 3: Examples of Nucleophiles for Michael Addition to the Nitrovinyl Group

| Nucleophile Type | Resulting Product Structure |

|---|---|

| Malonates, β-ketoesters | Adducts suitable for further functionalization or cyclization |

| Amines | β-Amino nitroalkane derivatives |

| Thiols | β-Thio nitroalkane derivatives |

| Grignard reagents | Alkylated nitroalkane derivatives |

| Indoles | Bis(indolyl)nitroethane derivatives |

This table illustrates the potential nucleophiles that can react with the nitrovinyl group in Michael additions, based on the known reactivity of related indole compounds. researchgate.netias.ac.in

Electrophilic Addition Reactions

The carbon-carbon double bond in the nitrovinyl group is characterized as electron-deficient due to the pronounced electron-withdrawing effect of the nitro group. This electronic nature deactivates the double bond towards conventional electrophilic addition reactions, which are typical for electron-rich alkenes. libretexts.orgchemguide.co.uk An electrophilic attack on this double bond would generate an unstable carbocation intermediate adjacent to the electron-withdrawing nitro group.

While reactions under highly acidic conditions might lead to protonation of the nitro group and potentially alter the double bond's reactivity, electrophilic addition to the nitrovinyl moiety of this compound is not a commonly reported or synthetically viable transformation. Electrophilic attack is more likely to occur on the electron-rich indole nucleus, especially at the C3 position if available, or on the indole nitrogen.

Cycloaddition Chemistry Involving the Indole-Nitrovinyl System

The unique electronic and structural characteristics of this compound make it a versatile participant in various cycloaddition reactions. The conjugated system formed by the indole nucleus and the nitrovinyl substituent allows it to react as both a diene and a dipolarophile precursor, leading to the synthesis of complex heterocyclic structures.

[4+1]-Cycloaddition Reactions

A notable reaction pathway for nitrovinylindoles is the formal [4+1]-cycloaddition, where the nitroalkene acts as a 1,4-dipole equivalent. This transformation provides an efficient route to spirocyclic indole derivatives.

An acid-assisted [4+1]-cycloaddition of indoles with nitrostyrenes yields 4′H-spiro[indole-3,5′-isoxazoles] in a diastereomerically pure form. researchgate.netnih.gov This reaction proceeds in the presence of acids like phosphorous acid, where the nitroolefin functions as a 1,4-CCNO dipole. nih.gov The process is highly diastereoselective. nih.govrsc.org

Another efficient, one-pot procedure involves the conjugate addition of Grignard reagents to (2-nitroalkenyl)indoles, followed by a Brønsted acid-assisted spirocyclization. nih.govrsc.org This method is particularly useful for creating 4′-alkyl-substituted derivatives, which are otherwise difficult to access. nih.govrsc.org The key to a successful spirocyclization in this latter method is maintaining a very low pH during the acidic workup; quenching with water or weaker acids leads to linear nitroalkane products instead. nih.gov

Table 1: Synthesis of Spiro[indole-3,5′-isoxazoles] via Grignard Addition/Spirocyclization

| Entry | Indole Substrate (6) | Grignard Reagent (7) | Product (3) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | (E)-3-(2-nitrovinyl)-2-phenyl-1H-indole | Phenylmagnesium bromide | (3R*,4′S*)-2,4′-diphenyl-4′H-spiro[indole-3,5′-isoxazole] | 72 | 10:1 |

| 2 | (E)-3-(2-nitrovinyl)-2-phenyl-1H-indole | (4-isopropylphenyl)magnesium bromide | (3R*,4′S*)-4′-(4-isopropylphenyl)-2-phenyl-4′H-spiro[indole-3,5′-isoxazole] | 71 | >20:1 |

| 3 | (E)-2-(naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole | Phenylmagnesium bromide | (3R*,4′S*)-2-(naphthalen-2-yl)-4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] | 78 | >20:1 |

| 4 | (E)-2-(naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole | (3-fluorophenyl)magnesium bromide | (3R*,4′S*)-4′-(3-fluorophenyl)-2-(naphthalen-2-yl)-4′H-spiro[indole-3,5′-isoxazole] | 74 | >20:1 |

Data sourced from Aksenov, N. A., et al. (2021). nih.gov

The synthesized 4′H-spiro[indole-3,5′-isoxazoles] are not merely stable final products; they can serve as versatile intermediates for further transformations. Upon treatment with mild acids or bases, or under neutral conditions with heating, these spirocycles undergo a diastereoselective rearrangement to produce 2-(3-oxoindolin-2-yl)-2-arylacetonitriles. researchgate.net This transformation highlights the synthetic utility of the spiro-isoxazole scaffold as a stable precursor to highly functionalized indoles. researchgate.netmdpi.com

This rearrangement provides a pathway to access complex acetonitrile derivatives that are valuable in medicinal chemistry. The reaction proceeds stereoselectively, preserving the stereochemical information established during the initial spirocyclization. researchgate.net

Diels-Alder Reactions with Dienophiles

The vinyl group of this compound allows it to function as the diene component in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This reactivity opens a direct route to the synthesis of carbazole and hydrocarbazole frameworks, which are core structures in many biologically active compounds. rsc.orgdocumentsdelivered.com The reaction typically involves the vinylindole reacting with an electron-deficient alkene or alkyne (dienophile), followed by the elimination of the nitro group and subsequent aromatization to yield the carbazole product. documentsdelivered.com

The development of asymmetric variants of the Diels-Alder reaction involving vinylindoles has enabled the synthesis of chiral, non-racemic hydrocarbazoles. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these transformations. nih.govprinceton.edu

For instance, the reaction between 3-vinylindoles and nitroolefins can be catalyzed by chiral organocatalysts, such as those derived from natural products, to produce 1-nitro-hydrocarbazoles with excellent yields and enantioselectivities. researchgate.net These reactions often result in a single diastereoisomer. The use of multiple hydrogen-bonding interactions between the catalyst and the substrates is a key strategy for achieving high levels of stereocontrol. researchgate.net

Table 2: Enantioselective Organocatalytic Diels-Alder Reaction of 3-Vinylindoles

| Entry | Diene | Dienophile (Nitroolefin) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 3-vinyl-1H-indole | (E)-β-nitrostyrene | 10 | 85 | 92 |

| 2 | 3-vinyl-1H-indole | (E)-1-nitro-2-(p-tolyl)ethene | 10 | 88 | 94 |

| 3 | 3-vinyl-1H-indole | (E)-2-(4-chlorophenyl)-1-nitroethene | 10 | 82 | 90 |

| 4 | 2-methyl-3-vinyl-1H-indole | (E)-β-nitrostyrene | 10 | 75 | 95 |

Illustrative data based on findings in asymmetric Diels-Alder reactions of vinylindoles. researchgate.net

The Diels-Alder reaction of nitrovinylindoles provides a robust and straightforward method for constructing the tetracyclic core of hydrocarbazoles. researchgate.net The reaction between a 3-(2-nitrovinyl)indole and a suitable dienophile, such as maleic anhydride, N-phenylmaleimide, or various acrylates, initially forms a tetrahydrocarbazole adduct. rsc.orgdocumentsdelivered.comrsc.org

In many cases, the reaction is followed by a spontaneous or induced elimination of nitrous acid (HNO₂) upon heating or during workup, leading directly to the aromatic carbazole ring system. This domino sequence of cycloaddition followed by elimination/aromatization is a highly efficient strategy for synthesizing poly-functionalized carbazoles. rsc.orgnih.gov The reaction of 3-(β-nitrovinyl)indole with dienophiles like acrylonitrile and ethyl acrylate, for example, results in the formation of carbazoles through the loss of the nitro group and subsequent aromatization. documentsdelivered.com This approach has been widely used to prepare a variety of substituted carbazoles and related fused indole systems. rsc.org

Conjugate Addition Reactions (Michael Additions) of this compound

The presence of the electron-withdrawing nitro group in conjugation with the vinyl double bond makes this compound an excellent Michael acceptor. This characteristic allows it to readily undergo conjugate addition reactions with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position to the nitro group. These reactions are fundamental in expanding the molecular complexity of the indole scaffold.

Addition of Carbon Nucleophiles (e.g., 1,3-Dicarbonyl Compounds)

The conjugate addition of carbon nucleophiles, particularly stabilized carbanions derived from 1,3-dicarbonyl compounds, to nitroalkenes is a widely utilized carbon-carbon bond-forming reaction. rsc.orgnih.gov While specific studies on this compound are not extensively documented in the reviewed literature, the general reactivity of nitroalkenes suggests a predictable reaction pathway.

In a typical Michael addition, a 1,3-dicarbonyl compound, such as a β-ketoester or a malonate, is deprotonated by a base to form a resonance-stabilized enolate. This enolate then acts as a soft nucleophile, attacking the electrophilic β-carbon of the nitrovinyl group of this compound. The resulting intermediate is a nitronate, which is subsequently protonated to yield the final adduct. This reaction provides a straightforward method for introducing functionalized alkyl chains at the position adjacent to the indole ring. The reaction is generally thermodynamically controlled and can be catalyzed by various bases. mdpi.com

| Reactant 1 (Michael Acceptor) | Reactant 2 (Michael Donor) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | 1,3-Dicarbonyl Compound (e.g., Acetylacetone (B45752), Diethyl malonate) | Base (e.g., NaOEt, Et3N) | 4-(1-(Dicarbonylmethyl)-2-nitroethyl)-1H-indole |

Chiral squaramides have been shown to be efficient organocatalysts for the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, affording products with high enantiomeric purity. rsc.org This suggests that asymmetric synthesis of derivatives of this compound is a feasible and valuable endeavor.

Intermolecular Reactions with Indole Derivatives

The reaction of nitroalkenes with indoles as nucleophiles is a well-established method for the synthesis of bis(indolyl)alkanes, which are compounds of significant interest due to their prevalence in bioactive natural products.

This compound can react with another molecule of indole in a Friedel-Crafts-type conjugate addition. In this reaction, the electron-rich C3 position of the nucleophilic indole attacks the β-carbon of the nitrovinyl group of this compound. This results in the formation of a bis(indolyl)nitroethane derivative, specifically 3-[1-(1H-indol-4-yl)-2-nitroethyl]-1H-indole. This reaction expands the molecular framework by linking two indole moieties.

The addition of indoles to nitroalkenes can be facilitated by various catalysts. Lewis acids and Brønsted acids are commonly employed to activate the nitroalkene, making it more electrophilic and thus more susceptible to nucleophilic attack by the indole. For instance, the reaction of indole with 1-methyl-4-(2-nitrovinyl)benzene, a close structural analog of this compound, has been effectively catalyzed by nano n-propylsulfonated γ-Fe2O3, a magnetically recyclable heterogeneous catalyst. researchgate.net This catalyst demonstrated high efficiency in promoting the formation of the corresponding 2-indolyl-1-nitroalkane. researchgate.net Such catalytic systems offer advantages in terms of ease of separation and catalyst reusability, aligning with the principles of green chemistry.

| Catalyst | Reaction Conditions | Product Type | Key Advantages |

|---|---|---|---|

| Nano n-Propylsulfonated γ-Fe2O3 | Solvent-free or in a solvent | Bis(indolyl)nitroalkanes | Magnetically recyclable, heterogeneous researchgate.net |

| BINOL-derived phosphoric acids | Organic solvent | Chiral fused indolines | High enantioselectivity unibo.it |

Cascade and Rearrangement Transformations

The strategic placement of the nitrovinyl group at the C4 position of the indole ring in this compound opens up possibilities for elegant cascade and rearrangement reactions, leading to the construction of complex heterocyclic systems.

Intramolecular Cyclization for Heterocycle Formation (e.g., β-Carbolines)

A significant application of the reactivity of nitrovinylindoles is their use as precursors for the synthesis of β-carbolines, a class of indole alkaloids with a wide range of biological activities. While much of the research has focused on 3-(2-nitrovinyl)-1H-indoles, the principles can be extended to the 4-substituted isomer.

A domino Friedel-Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene, catalyzed by chiral phosphoric acid catalysts, has been shown to produce tricyclic benzo[cd]indoles with high diastereoselectivity and enantioselectivity. unibo.it These products are valuable precursors for ergot alkaloids. unibo.it This reaction demonstrates the potential for intramolecular cyclization involving the C4 position of the indole nucleus.

In a related transformation, it is conceivable that under appropriate conditions, the nitrovinyl group of this compound could undergo a reduction to an amino group, which could then participate in an intramolecular Pictet-Spengler-type reaction with a suitable carbonyl precursor to form a tetrahydro-β-carboline ring system.

Brønsted Acid-Mediated Condensations and Rearrangements of this compound

The reactivity of the nitrovinyl group in this compound makes it a versatile precursor for various synthetic transformations. Under Brønsted acid catalysis, this compound can undergo condensations and rearrangements, leading to the formation of complex heterocyclic structures. These reactions leverage the electron-deficient nature of the alkene, which is activated by the electron-withdrawing nitro group.

Synthesis of 3-(1H-Indol-4-yl)benzofuran-2(3H)-ones

A notable transformation of nitrovinylindoles is their reaction with phenols in the presence of a Brønsted acid to yield 3-(1H-indolyl)benzofuran-2(3H)-ones. While specific studies on the this compound isomer are not extensively documented, the reaction is well-established for the corresponding 3-(2-nitrovinyl)-1H-indoles, which readily condense with various phenols using polyphosphoric acid (PPA) or methanesulfonic acid (MsOH) as the catalyst. researchgate.netoregonstate.edudalalinstitute.comresearchgate.net This cascade reaction is efficient for constructing the benzofuranone core.

By analogy, it is proposed that this compound can react with phenols under similar acidic conditions. The reaction would involve the indole moiety at the 4-position of the newly formed benzofuranone ring. The general scheme for this proposed reaction is depicted below, showcasing the condensation with a substituted phenol to yield a variety of 3-(1H-indol-4-yl)benzofuran-2(3H)-ones.

Table 1: Proposed Brønsted Acid-Mediated Synthesis of 3-(1H-Indol-4-yl)benzofuran-2(3H)-ones

| Entry | Phenol Reactant | Brønsted Acid Catalyst | Proposed Product |

| 1 | Phenol | Polyphosphoric Acid (PPA) | 3-(1H-Indol-4-yl)benzofuran-2(3H)-one |

| 2 | 4-Methoxyphenol | Methanesulfonic Acid (MsOH) | 6-Methoxy-3-(1H-indol-4-yl)benzofuran-2(3H)-one |

| 3 | 3,5-Dimethylphenol | Polyphosphoric Acid (PPA) | 5,7-Dimethyl-3-(1H-indol-4-yl)benzofuran-2(3H)-one |

| 4 | Naphthol | Methanesulfonic Acid (MsOH) | 3-(1H-Indol-4-yl)naphtho[x,y-b]furan-2(3H)-one |

Key Mechanistic Steps (Nucleophilic Addition, Hydrolysis, Cyclization)

The proposed mechanism for the formation of 3-(1H-indol-4-yl)benzofuran-2(3H)-ones from this compound under Brønsted acid catalysis involves a multi-step cascade sequence:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the phenol's hydroxyl group onto the electron-deficient β-carbon of the nitrovinyl moiety of this compound. This Michael-type addition is facilitated by the Brønsted acid, which protonates the nitro group, thereby increasing the electrophilicity of the alkene. This step results in the formation of a nitronate intermediate.

Hydrolysis: The subsequent step involves the hydrolysis of the nitroalkane intermediate. This transformation is also acid-catalyzed and converts the nitro group into a carbonyl or a related functional group that is more amenable to cyclization.

Cyclization: The final key step is an intramolecular cyclization. The phenolic ring attacks the newly formed electrophilic center at the benzylic position of the indole substituent. This intramolecular Friedel-Crafts-type acylation or a related cyclization process leads to the formation of the five-membered lactone ring of the benzofuranone system, yielding the final product. dalalinstitute.com

This mechanistic pathway highlights a cascade of reactions where multiple bonds are formed in a single synthetic operation, which is a highly efficient strategy in organic synthesis.

Isomerization Pathways and their Synthetic Implications

The double bond of the nitrovinyl group can exist as either the E or Z isomer. The E isomer is typically the more thermodynamically stable form due to reduced steric hindrance. nih.gov However, under certain conditions, such as exposure to acid, base, or light, isomerization to the Z isomer can occur. This equilibrium between isomers can influence the compound's synthetic utility, as the geometric arrangement of the substituents can affect the approach of reagents and the stereochemistry of the products in subsequent reactions.

Furthermore, under specific conditions, there is the potential for the nitrovinyl indole to isomerize into a nitronic acid (aci-nitro) form, particularly in the presence of a base. This tautomerization can open up different reaction pathways. For instance, these aci-forms can act as 1,3-dipoles in cycloaddition reactions or undergo other rearrangements. While this has been explored for 3-nitrovinylindoles, leading to the synthesis of β-carbolines through electrocyclic cyclization, the behavior of the 4-substituted isomer in this regard remains an area for further investigation. nih.gov

The synthetic implications of controlling such isomerization are significant. Selective access to one isomer could allow for stereoselective synthesis of downstream products. Conversely, conditions that promote isomerization might be exploited to access different product profiles from the same starting material. The lack of detailed studies on the isomerization of this compound highlights an opportunity for future research to unlock new synthetic applications for this compound.

Derivatization Strategies and Complex Scaffold Construction Via 4 2 Nitrovinyl 1h Indole

Synthesis of Diverse Heterocyclic Frameworks

The inherent reactivity of 4-(2-nitrovinyl)-1H-indole facilitates its use as a precursor for a variety of heterocyclic systems. The nitrovinyl group can act as a linchpin in cycloaddition and condensation reactions, while the indole (B1671886) nucleus provides a platform for annulation strategies.

The construction of five-membered azole rings, such as pyrazoles and isoxazoles, can be achieved using the nitrovinyl moiety as a key reactive handle.

Isoxazoles: Spiro[indole-3,5′-isoxazoles] have been synthesized through an acid-assisted [4+1]-cycloaddition of indoles with nitrostyrenes. acs.orgresearchgate.net In these reactions, the indole acts as a four-atom component and the nitroalkene provides a single-atom unit, leading to the formation of the isoxazole (B147169) ring fused in a spirocyclic fashion. acs.org While many documented examples utilize the more common 3-(2-nitrovinyl)-1H-indole, this methodology is adaptable. rsc.orgmdpi.comrsc.org An analogous reaction with this compound would be expected to yield the corresponding spiro[indole-4,5'-isoxazole] derivatives. One established method involves the conjugate addition of Grignard reagents to a 3-(2-nitrovinyl)-1H-indole, followed by treatment with concentrated hydrochloric acid to induce spirocyclization, a process that can be adapted for different isomers. rsc.org

Pyrazoles: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. dergipark.org.trmdpi.com The nitrovinyl group of this compound can be used to generate the required dicarbonyl precursor. For instance, a Michael addition of a nucleophile like acetylacetone (B45752) to the nitrovinyl compound would yield a 1,5-dinitrile or related adduct, which can then be cyclized with hydrazine to form the pyrazole (B372694) ring. dergipark.org.tr Another approach is the [3+2] cycloaddition of diazo compounds with nitroolefins, which provides a direct route to functionalized pyrazoles. fluorine1.ruorganic-chemistry.org

Table 1: Selected Synthetic Routes to Azole Systems from Nitrovinyl Precursors

| Target Azole | Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| Spiro-isoxazoles | Indoles, Nitroalkenes | [4+1] Cycloaddition | acs.org |

| Substituted Pyrazoles | Diketonic Michael Adducts, Hydrazine | Condensation/Cyclization | dergipark.org.tr |

| Nitro-Pyrazoles | α-Bromonitrostyrene derivatives, Diazo compounds | [3+2] Cycloaddition | fluorine1.ru |

A key strategy for constructing polycyclic indole derivatives involves the reduction of the nitrovinyl side chain. The reduction of this compound yields 4-(2-aminoethyl)-1H-indole, a valuable intermediate for building fused ring systems. This transformation unlocks pathways to complex scaffolds like azepino[3,4,5-cd]indoles. These tricyclic structures are present in numerous bioactive compounds and pharmaceuticals. nih.gov

The synthesis of the azepino[3,4,5-cd]indole framework can be achieved through several methods starting from 4-substituted indoles. One approach involves a cooperative Cu/Ir-catalyzed asymmetric allylic alkylation of azomethine ylides with 4-indolyl allylic carbonates, followed by an intramolecular Friedel–Crafts reaction. nih.gov Another strategy uses the Pictet-Spengler reaction of 2-(1H-indol-4-yl)ethanamines (the reduced product) with aldehydes or ketones, which can be catalyzed directly by water, offering an environmentally benign route. researchgate.net Additionally, cascade [6+1] cyclization reactions of 4-dialkylamino-indole-3-carbaldehydes with bisnucleophiles provide a modular, catalyst-free synthesis of these complex indoles. bohrium.comrsc.org

β-Carbolines are a class of indole alkaloids characterized by a pyrido[3,4-b]indole skeleton. The classical synthesis is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) (an indole with a 2-aminoethyl group at the C3 position) with an aldehyde or ketone.

Applying this logic to this compound requires, as a first step, the reduction of the nitrovinyl group to an aminoethyl group, yielding 4-(2-aminoethyl)-1H-indole. An intramolecular cyclization of this intermediate, for instance via a Pictet-Spengler type reaction, would not form a β-carboline but rather its structural isomer, a γ-carboline, which possesses a pyrido[4,3-b]indole core. researchgate.netnih.gov The synthesis of these γ-carboline derivatives is of significant interest, and various methods have been developed for their construction, including those starting from 1-hydroxyindole (B3061041) derivatives or via Buchwald-Hartwig and Sonogashira cross-coupling reactions on chloropyrido[4,3-b]indoles. researchgate.netresearchgate.net

Construction of Macrocyclic and Fused-Ring Architectures

The dual functionality of this compound makes it an excellent starting point for creating both fused-ring systems and larger macrocyclic structures.

Fused-Ring Architectures: As detailed previously, the compound is a precursor to several fused-ring systems. These include the spiro[indole-4,5'-isoxazoles] formed via [4+1] cycloaddition and the tricyclic azepino[3,4,5-cd]indoles and pyrido[4,3-b]indoles generated from its reduced amine derivative. acs.orgnih.gov These reactions create rigid, polycyclic scaffolds that are prevalent in natural products and pharmacologically active molecules. researchgate.net

Macrocyclic Architectures: The synthesis of indole-containing macrocycles is a significant area of research, often employing metal-catalyzed reactions. mdpi.com Palladium-catalyzed methods, such as the Larock indole annulation, have been successfully used in macrocyclization reactions to form rings of various sizes (up to 28-membered). nih.govnih.gov A strategy to form macrocycles from this compound could involve functionalizing the indole nitrogen with a long chain terminating in an alkyne. An intramolecular Larock annulation with the C4-position of the indole ring could then close the macrocycle. Alternatively, ring-closing metathesis (RCM) is a powerful tool for macrocycle synthesis. By attaching alkenyl chains to both the indole nitrogen and another position on the molecule (potentially derived from the nitrovinyl group), subsequent RCM could forge the large ring structure.

Regioselective Functionalization of the Indole Core and Nitrovinyl Side Chain

The ability to selectively modify different parts of the this compound molecule is crucial for creating a diverse range of derivatives.

Regioselective Functionalization of the Indole Core: While the C3 position is typically the most nucleophilic site in indoles, strategies exist to functionalize other positions. The synthesis of 4-substituted indoles can be achieved with high regioselectivity through C-H activation, often using a directing group. nih.govacs.orgsigmaaldrich.com For instance, an aldehyde group can direct a ruthenium catalyst to functionalize the C4 position specifically. nih.govacs.org This allows for the introduction of various substituents onto the benzene (B151609) portion of the indole core, which is important for tuning the electronic and steric properties of the final molecule.

Functionalization of the Nitrovinyl Side Chain: The nitrovinyl group is a highly versatile functional handle due to its electron-withdrawing nature. solubilityofthings.comvulcanchem.com This makes the vinyl group susceptible to a range of reactions:

Reduction: As previously mentioned, the nitro group can be selectively reduced to an amine, providing a gateway to tryptamine analogs and subsequent cyclization reactions.

Michael Addition: The β-carbon of the nitrovinyl group is highly electrophilic and readily undergoes Michael addition with a wide variety of nucleophiles. vulcanchem.com This allows for the introduction of carbon, nitrogen, or sulfur-based substituents.

Cycloaddition Reactions: The double bond of the nitrovinyl moiety can participate as a 2π-component in Diels-Alder reactions, reacting with dienes to form six-membered rings. studfile.net It can also act as a dipolarophile in 1,3-dipolar cycloadditions to form various five-membered heterocycles. scispace.com

Table 2: Reactivity of the Nitrovinyl Side Chain

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | 2-Aminoethyl derivative | N/A |

| Michael Addition | Nucleophiles (e.g., enolates, amines) | β-Substituted nitroalkane | vulcanchem.com |

| Diels-Alder Reaction | Dienes | 3-Nitrocyclohexenes | studfile.net |

| 1,3-Dipolar Cycloaddition | Dipoles (e.g., nitrones, nitrile oxides) | Five-membered heterocycles | scispace.com |

Mechanistic and Theoretical Investigations of 4 2 Nitrovinyl 1h Indole Chemistry

Detailed Reaction Mechanism Elucidation

Unraveling the step-by-step sequence of a chemical reaction is fundamental to controlling its outcome. For reactions involving 4-(2-nitrovinyl)-1H-indole, mechanistic studies focus on identifying the key players in the reaction—catalysts, intermediates, and transition states—and understanding the factors that govern the reaction speed.

Many complex transformations of indole (B1671886) derivatives are facilitated by catalysts, which open up low-energy reaction pathways. These pathways are often described as catalytic cycles. In the functionalization of indoles, transition-metal catalysts, particularly those based on palladium (Pd) and rhodium (Rh), are frequently employed. nih.govbeilstein-journals.org A general catalytic cycle for a Pd(II)-catalyzed reaction involves the coordination of the indole to the metal center, followed by a key bond-forming step and subsequent reductive elimination of the product, which regenerates the active catalyst for the next cycle. beilstein-journals.org For Rh(III)-catalyzed reactions, a common pathway involves the initial formation of an activated Rh complex, which then reacts with the indole to form a five-membered rhodacycle intermediate. nih.gov This intermediate then couples with a reaction partner, leading to the final product after reductive elimination. nih.gov

The nitrovinyl group is central to the reactivity of this compound and is directly involved in the formation of critical reaction intermediates.

Nitronate Tautomers (aci-forms): The nitro group can exist in equilibrium with its tautomeric aci-form, known as a nitronic acid, particularly under basic conditions or when activated by a catalyst. frontiersin.orgresearchgate.net The corresponding anion is called a nitronate. These nitronate intermediates are key in many reactions. For instance, in Michael additions, a nucleophile attacks the vinyl carbon, leading to the formation of a nitronate. arabjchem.org This species is often not isolated but reacts further. In some cases, the nitronate can undergo isomerization to a more stable nitroalkane, which can be an unproductive side-reaction in certain cascade transformations. nih.gov The generation of a nitronic acid from a nitroalkane is a crucial step that allows for subsequent cyclization or rearrangement reactions. researchgate.netmdpi.com

Nitroso Species: Under certain conditions, such as elevated temperatures, nitronate intermediates formed from the reaction of nitroalkenes can undergo rearrangement to form unsaturated nitroso compounds. frontiersin.org Furthermore, nitrosating agents can react with indoles to form N-nitrosoindoles. Mechanistic studies suggest this can proceed via an electrophilic attack of a nitrosating species (like nitroxyl, HNO) on the indole nitrogen, forming an intermediary hydroxylamine (B1172632) derivative that is then oxidized. nih.gov While less common as a primary pathway for the nitrovinyl moiety itself, the potential for forming nitroso species exists within the broader reaction chemistry of indoles and nitro compounds.

A plausible double catalytic cycle has been proposed for the alkylation of indoles with nitrostyrenes, which involves the detection and characterization of intermediates such as a metal-aci-nitro complex and the free aci-nitro compound. acs.org

While specific experimental kinetic profiles for reactions of this compound are not widely documented, insights can be gained from related systems and computational studies. For example, in a study on the rhodium-catalyzed synthesis of indolo[2,1-a]isoquinolines, a reaction involving an indole derivative, both kinetic isotope effect experiments and DFT calculations were used to probe the mechanism. pkusz.edu.cn The findings suggested that the alkyne insertion step was the rate-limiting (rate-determining) step for the second annulation in the cascade reaction. pkusz.edu.cn This type of analysis, combining experimental kinetics with theoretical calculations, is a powerful approach to pinpointing the RDS and understanding the factors that control the reaction's efficiency.

| Concept | Description | Implication for Optimization |

| Rate-Determining Step (RDS) | The slowest step in a multi-step reaction mechanism. savemyexams.com | Accelerating this step (e.g., via catalyst choice, temperature) will increase the overall reaction rate. acenet.edu |

| Rate Law | An experimentally determined equation showing how reactant concentrations affect the reaction rate. wikipedia.org | The form of the rate law reveals which species are involved in the RDS. quora.com |

| Kinetic Profile | A study of how reaction rates change over time and under different conditions. | Provides evidence for the proposed reaction mechanism and helps identify the RDS. |

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a "virtual laboratory" to explore reaction mechanisms, predict outcomes, and understand molecular properties at an atomic level. For this compound, theoretical methods like Density Functional Theory (DFT) are invaluable.

DFT calculations are used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net This allows chemists to visualize the entire reaction pathway and determine the most likely mechanism. For example, in studying a cycloaddition reaction, DFT can distinguish between a concerted mechanism (where bonds are broken and formed in a single step) and a stepwise mechanism (which involves one or more intermediates). researchgate.net By calculating the activation energy (the energy barrier of the transition state), researchers can predict the feasibility of a proposed pathway.

The following table illustrates hypothetical energy data from a DFT calculation for a reaction, showing how the preferred pathway is identified.

| Species | Pathway A Energy (kcal/mol) | Pathway B Energy (kcal/mol) | Description |

| Reactants | 0.0 | 0.0 | Starting energy reference. |

| Transition State 1 | +25.0 | +18.0 | The lower energy of TS1 in Pathway B suggests it is kinetically favored. |

| Intermediate | N/A (Concerted) | +5.0 | A stable intermediate exists only in the stepwise Pathway B. |

| Transition State 2 | N/A | +15.0 | Second energy barrier in the stepwise pathway. |

| Products | -10.0 | -15.0 | Pathway B leads to the more thermodynamically stable product. |

Many reactions can yield multiple isomers. Computational models are powerful tools for predicting which isomer will be the major product. nih.gov

Stereoselectivity refers to the preferential formation of one stereoisomer over another (e.g., cis vs. trans, or R vs. S). This can be predicted by calculating the transition state energies for the pathways leading to the different stereoisomers. The pathway with the lower energy transition state will be faster and thus produce the major product.

Regioselectivity refers to the preferential reaction at one position over another. This can be predicted using reactivity indices derived from the molecule's electronic structure. mdpi.com For instance, Parr functions, calculated using DFT, can identify the most nucleophilic and electrophilic sites within a molecule, accurately predicting how two molecules will react with each other in polar reactions. mdpi.com

In cycloaddition reactions involving substituted nitroethenes, theoretical studies within the framework of Molecular Electron Density Theory (MEDT) have successfully explained and predicted the complete regio- and stereocontrol observed experimentally. mdpi.com

The three-dimensional shape (conformation) and electronic structure of a molecule dictate its reactivity. numberanalytics.com

Conformational Analysis: Molecules are not static; they can rotate around single bonds to adopt various conformations. numberanalytics.com Computational methods can systematically explore these different shapes, calculate their relative energies, and identify the most stable (lowest energy) conformers. ufms.brchemrxiv.org This is often done by rotating key dihedral angles in steps and performing an energy calculation at each step. ufms.br For nitrovinyl indoles, evidence from spectroscopic data suggests an extended conjugation through the indole ring, the vinyl double bond, and the nitro group, which would favor a planar conformation to maximize orbital overlap. researchgate.net

Electronic Property Assessment: DFT can be used to calculate key electronic properties that describe a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor. ufms.br The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. ufms.br

| Electronic Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's potential as a nucleophile (electron donor). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | The electron-withdrawing nitro group lowers the LUMO energy, making the vinyl carbon a good electrophile (electron acceptor) for Michael additions. ufms.br |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap generally implies higher reactivity. |

| Extended Conjugation | Delocalization of π-electrons across the indole, vinyl, and nitro groups. | Contributes to the molecule's stability and influences its electronic and spectroscopic properties. researchgate.net |

Spectroscopic and Crystallographic Characterization in Mechanistic Studies

Spectroscopic and crystallographic techniques are indispensable tools for elucidating the structural and electronic properties of molecules, providing critical insights into reaction mechanisms. For compounds like this compound, these methods offer a detailed picture of molecular geometry, electronic distribution, and the non-covalent interactions that govern its behavior in both solution and the solid state. Although specific data for the 4-substituted isomer is limited, extensive studies on related 2- and 3-substituted nitrovinylindoles provide a strong basis for understanding its characteristics.

NMR Spectroscopy for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining molecular structure and understanding electronic environments in solution. researchgate.net For the family of nitrovinylindoles, ¹H and ¹³C NMR are crucial for confirming identity, assigning stereochemistry, and probing the electronic interplay between the indole ring and the nitrovinyl substituent.

Analysis of ¹H NMR data for various (E)-2-(2'-nitrovinyl)indoles and 3-(2'-nitrovinyl)indoles reveals characteristic signals that provide significant structural information. researchgate.netacgpubs.org The protons of the vinyl group typically appear as doublets in the downfield region of the spectrum. The observed coupling constant (J-value) for these protons is instrumental in assigning the geometry of the double bond. Large coupling constants (typically >13 Hz) are indicative of an E (trans) configuration, which is commonly the exclusive or major isomer formed in synthesis. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments can definitively confirm the spatial relationship between protons, solidifying the stereochemical assignment. researchgate.net

The chemical shifts of the vinyl protons are also sensitive to the electronic effects within the molecule. The strong electron-withdrawing nature of the nitro group, combined with the electron-donating character of the indole ring, creates a highly conjugated π-system. This extended conjugation leads to a significant deshielding of the olefinic protons, pushing their signals further downfield, a characteristic feature observed in these compounds. researchgate.netresearchgate.net The protons on the indole nucleus, particularly those adjacent to the point of substitution, also experience shifts that reflect the electronic perturbations caused by the nitrovinyl group. The NH proton of the indole ring typically appears as a broad singlet at a low field, often above 8.0 ppm. acgpubs.org

| Compound | Solvent | Vinyl Protons (δ, ppm, J in Hz) | Indole Protons (δ, ppm) | Reference |

| 3-(2-nitrovinyl)-1H-indole | CDCl₃ | 8.27 (d, J=13.6, 1H), 7.64 (d, J=13.6, 1H) | 8.35 (br s, 1H, NH), 7.91 (s, 1H), 7.46-7.49 (m, 2H), 7.28-7.34 (m, 2H) | acgpubs.org |

| 1-acetyl-3-(2-nitrovinyl)-1H-indole | CDCl₃ | 8.20 (d, J=13.6, 1H), 8.06 (d, J=13.6, 1H) | 8.52 (d, J=8.0, 1H), 8.34 (s, 1H), 7.43-7.51 (m, 3H) | acgpubs.org |

| (E)-2-(2'-Nitrovinyl)indoles (general) | - | Deshielded due to extended conjugation; E-isomer confirmed by NOE. | - | researchgate.netresearchgate.net |

This table presents representative ¹H NMR data for related nitrovinyl indoles to illustrate typical chemical shifts and coupling constants.

X-ray Crystallography for Solid-State Structures and Intermolecular Interactions

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, detailing bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice. wikipedia.orglibretexts.org For nitrovinylindoles, crystallographic studies reveal key structural features and the nature of the intermolecular forces that dictate crystal packing.

Studies on derivatives such as (E)-1-benzyl-3-(2-nitrovinyl)-1H-indole show that the indole ring system is essentially planar. researchgate.netmdpi.com The nitrovinyl substituent's geometry is also precisely determined, confirming the E configuration of the double bond. researchgate.net The planarity of the conjugated system is crucial for its electronic properties. However, there can be some torsion, with the vinyl group often twisted slightly out of the plane of the indole ring. beilstein-journals.org

| Compound | Crystal System | Space Group | Key Structural Features | Key Intermolecular Interactions | Reference |

| 5-nitroindole | Monoclinic | P2₁/c | Planar indole ring. | N—H···O hydrogen bonds, dipole-dipole interactions, π–π stacking. | nih.gov |

| (E)-1-benzyl-3-(2-nitrovinyl)-1H-indole | Monoclinic | P2₁/c | Indole ring is planar; Dihedral angle of 87.93° between indole and benzene (B151609) ring; E geometry of double bond. | C—H···O hydrogen bonds. | researchgate.net |

This table summarizes key crystallographic data from related indole structures to illustrate common solid-state features.

Advanced Applications in Chemical Biology and Material Science Through Derivatization

Synthesis of Biologically Relevant Indole (B1671886) Alkaloid Analogs

The structural core of 4-(2-nitrovinyl)-1H-indole serves as a valuable starting point for the synthesis of various indole alkaloid analogs, which are known for their broad spectrum of biological activities. semanticscholar.orginnovareacademics.in

Precursors to Neurotransmitter Analogs

The indole nucleus is the foundational structure for the neurotransmitter serotonin (B10506). wikipedia.org The synthesis of analogs of neurotransmitters is a key strategy in neuropharmacology for developing agents that can modulate neurotransmission and treat neurological and psychiatric disorders. nih.gov The reduction of the nitrovinyl group of this compound provides a direct route to 4-(2-aminoethyl)-1H-indole, a tryptamine (B22526) derivative. Tryptamines are the backbone of many neurologically active compounds. nih.govnih.gov This transformation is a critical step in the synthesis of compounds that can interact with serotonin receptors, potentially leading to new treatments for conditions like depression and anxiety. wikipedia.org

For instance, the reduction of a similar compound, 6-bromo-3-(2-nitrovinyl)-1H-indole, using lithium aluminum hydride (LiAlH4) yields 6-bromotryptamine, demonstrating the feasibility of converting the nitrovinyl group to the aminoethyl side chain characteristic of tryptamines. nih.gov

Building Blocks for Potential Therapeutic Agents (e.g., anticancer, antimicrobial)

The indole scaffold is a common feature in numerous compounds with therapeutic potential. mdpi.cominnovareacademics.in Derivatization of this compound has led to the development of promising anticancer and antimicrobial agents. smolecule.comnih.gov

Anticancer Agents:

Indole derivatives have shown significant antiproliferative activity against various cancer cell lines. nih.govmdpi.com The nitrovinyl group, in particular, has been identified as a key pharmacophore in some anticancer compounds. smolecule.com The synthesis of spiro[indole-3,5'-isoxazoles] from the reaction of indoles with nitroalkenes has yielded compounds with promising anti-cancer activity, demonstrating the utility of the nitrovinyl moiety in constructing complex, biologically active scaffolds. researchgate.net Research has shown that certain indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. smolecule.com

| Derivative Class | Anticancer Activity | Reference |

| Spiro[indole-3,5'-isoxazoles] | Reduces viability and induces differentiation of neuroblastoma cells. | researchgate.net |

| 2-Aryl-2-(3-indolyl)acetohydroxamic acids | Active against apoptosis- and multidrug-resistant cancer cells. | ku.edu |

| Indole-thiazolidinedione-triazole hybrids | Potent activity against liver, colorectal, prostate, and breast cancer cell lines. | mdpi.com |

Antimicrobial Agents:

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. mdpi.com Indole derivatives have been a fruitful area of research in this regard. nih.govresearchgate.net Compounds incorporating the indole nucleus have demonstrated activity against a range of bacteria and fungi. nih.govscirp.org The combination of the indole scaffold with other heterocyclic rings, such as triazoles and thiadiazoles, has been shown to produce compounds with excellent antifungal activities, particularly against Candida albicans and Candida krusei. nih.gov

| Derivative Class | Antimicrobial Activity | Reference |

| Indole-triazole derivatives | Excellent antifungal activity against Candida albicans and C. krusei. | nih.gov |

| Indole-thiadiazole derivatives | Good antimicrobial activity. | nih.gov |

| Indole-3-thiocyanate derivatives | Potent cytotoxic compounds. | innovareacademics.in |

Scaffolds for Anti-inflammatory and Antidiabetic Compound Development

The versatility of the indole scaffold extends to the development of treatments for inflammatory and metabolic diseases. researchgate.netinnovareacademics.in

Anti-inflammatory Compounds:

Inflammation is a key process in many chronic diseases. nih.gov Indole derivatives have been investigated as a source of new anti-inflammatory agents. innovareacademics.in Synthetic strategies have focused on creating indole-based molecules that can inhibit key inflammatory mediators. For example, novel indole-2-amide derivatives have been synthesized and shown to exhibit dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), important enzymes in the inflammatory cascade. innovareacademics.in

Antidiabetic Compounds:

Diabetes is a growing global health issue, and there is a continuous search for new therapeutic agents. frontiersin.org Indole-containing compounds have shown potential as antidiabetic agents. nih.govnih.gov For example, indole-terpenoids isolated from a species of Penicillium fungus were found to inhibit hepatic glucose production and decrease cAMP levels in glucagon-induced liver cells, suggesting a potential mechanism for managing blood sugar levels. frontiersin.org Furthermore, synthetic indole-oxadiazole derivatives linked to thiazolidinone have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov

Development of Organic Materials with Tailored Properties

Beyond its biological applications, this compound and its derivatives are valuable precursors for the synthesis of advanced organic materials. smolecule.com

Electronic and Optical Material Precursors

The conjugated π-system of the indole ring makes it an attractive component for organic electronic and optical materials. smolecule.com The introduction of electron-withdrawing groups like the nitrovinyl moiety can further tune the electronic properties of the resulting materials. Derivatives of this compound can be used in the development of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the indole core allows for the precise control of properties like charge transport and light absorption. smolecule.com For example, fluorinated indole derivatives are being explored for their potential in organic electronics. alfa-chemistry.com

Fluorescent Probes and Imaging Agents

Fluorescent molecules are indispensable tools in chemical biology and medical diagnostics for visualizing biological processes. rsc.orgmdpi.com Indole and its derivatives are known for their intrinsic fluorescence, which can be modulated by chemical modification. mdpi.com The design of indole-based fluorescent probes often follows a donor-π-acceptor (D-π-A) architecture to achieve desired photophysical properties like large Stokes shifts and sensitivity to the local environment. mdpi.com

The reactive nature of the nitrovinyl group in this compound allows for its conversion into various functional groups that can act as recognition sites for specific analytes or facilitate conjugation to biomolecules. This makes it a valuable platform for creating fluorescent probes for sensing ions, pH, and reactive oxygen species within cells and tissues. mdpi.comresearchgate.net For instance, pyrido[1,2-a]indole derivatives synthesized through the annulation of indoles have shown high fluorescence quantum yields and have been successfully applied in subcellular imaging. researchgate.net

Future Directions and Emerging Trends in 4 2 Nitrovinyl 1h Indole Research

Development of Novel Asymmetric Synthetic Methodologies

A primary frontier in the chemistry of 4-(2-nitrovinyl)-1H-indole is the development of asymmetric synthetic methods to control the stereochemistry of its reactions. The creation of chiral molecules is paramount in medicinal chemistry, and the title compound offers a valuable scaffold for generating stereochemically complex products. Future efforts will likely draw inspiration from the successful asymmetric transformations reported for other nitrovinylindoles and related nitroalkenes.

Organocatalysis, in particular, has emerged as a powerful tool for enantioselective synthesis. researchgate.net Research will likely focus on applying chiral organocatalysts, such as proline derivatives and cinchona alkaloids, to the asymmetric Michael addition of various nucleophiles to this compound. researchgate.netacs.org For instance, the use of diarylprolinol silyl (B83357) ethers has proven effective in catalyzing the addition of aldehydes to indolylnitroalkenes, affording products with excellent diastereoselectivity and enantioselectivity. acs.org Adapting these catalyst systems to the 4-nitrovinyl isomer is a logical and promising next step. The goal is to establish reliable protocols for producing enantiomerically pure tryptamine (B22526) precursors and other biologically relevant structures. acs.org

Beyond Michael additions, asymmetric [3+2] and [4+2] cycloaddition reactions represent another key area. researchgate.net The development of bifunctional organocatalysts, which possess both a Brønsted acid/base site and a hydrogen-bond donor, could enable highly stereocontrolled annulation reactions to construct complex polycyclic indole (B1671886) derivatives. researchgate.net These methods would provide access to novel chiral pyrrolo[1,2-a]indoles and related heterocyclic systems that are otherwise difficult to synthesize. researchgate.net

Exploration of New Reactivity Modes and Catalytic Systems

While the Michael addition is a cornerstone of nitrovinylindole chemistry, future research will undoubtedly uncover and exploit new modes of reactivity. One emerging trend is the use of nitrovinylindoles as heterodienes in electrocyclic reactions. For example, thermal or microwave-assisted electrocyclization of 3-nitrovinylindoles has been shown to produce β-carboline N-oxides, which are pharmacologically relevant heterocycles. vulcanchem.com Investigating similar intramolecular cyclizations with this compound could lead to the discovery of novel fused indole systems with unique biological profiles.

The development of new catalytic systems is also crucial. While organocatalysis is prominent, metal-based catalysts offer complementary reactivity. csic.es Future work will likely explore a broader range of transition metal catalysts (e.g., Pd, Rh, Cu, Zn) to mediate novel transformations. csic.esrsc.org A significant trend is the design of heterogeneous and recyclable catalysts to improve the sustainability of synthetic processes. frontiersin.org This includes the use of catalysts immobilized on solid supports or magnetic nanoparticles, which facilitate easy separation and reuse, reducing waste and cost. nih.gov

| Catalyst Type | Example Reaction | Potential Advantage for this compound | Reference |

|---|---|---|---|

| Chiral Phosphoric Acids | Asymmetric Friedel-Crafts/Annulation | High enantioselectivity in cycloadditions. | researchgate.net |

| Bifunctional Thioureas | Asymmetric Michael Addition | Activation of both nucleophile and electrophile for high stereocontrol. | researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | [2+3] Annulation of α-chloroaldehydes | Access to unique pyrroloindolone scaffolds. | researchgate.net |

| Palladium (Pd) Complexes | Domino C4-Arylation/Migration | Direct functionalization of the indole core and tuning of reactivity modes. | rsc.org |

| Magnetic Nanoparticle Catalysts | Synthesis of Fused Pyrimidines | Facile catalyst recovery and recycling, aligning with green chemistry principles. | nih.gov |

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern medicinal and organic chemistry. erciyes.edu.tr They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. erciyes.edu.tr A significant future direction is the integration of this compound as a key component in novel MCRs.

The electrophilic nature of the nitrovinyl group makes it an ideal participant in tandem reactions. Future research will focus on designing MCRs that couple a Michael addition to this compound with subsequent intramolecular cyclizations. For example, a three-component reaction between an indole, an aldehyde, and this compound could be envisioned to construct complex, polycyclic indole alkaloids in a single step. Such strategies have been successfully applied to other indole derivatives to create libraries of bioactive compounds. nih.gov

Furthermore, domino reactions involving cycloadditions are particularly promising. A sequence initiated by a Michael addition could be followed by an intramolecular aldol (B89426) condensation or Friedel-Crafts-type cyclization, leading to densely functionalized, fused heterocyclic systems. beilstein-journals.orgacs.org The development of such tandem processes will be a powerful tool for accessing novel chemical space and discovering new therapeutic agents. researchgate.net

Computational Design of Novel Derivatives with Enhanced Properties

The synergy between experimental synthesis and computational chemistry is a powerful paradigm in modern drug discovery. ijpsjournal.com In the context of this compound, computational methods will play an increasingly important role in the rational design of new derivatives with specific, enhanced properties. researchgate.netnih.gov

Techniques such as Density Functional Theory (DFT) and molecular docking will be employed to predict the reactivity of this compound and to design novel analogues with tailored electronic properties or binding affinities for specific biological targets. csic.esnih.gov For example, before embarking on a lengthy synthesis, computational screening can identify which substituents on the indole ring or nitrovinyl group are most likely to improve activity against a particular enzyme or receptor. This in silico approach saves considerable time and resources. ijpsjournal.com

Molecular dynamics (MD) simulations can further provide insights into the conformational behavior of these molecules and their interactions with biological macromolecules, helping to explain structure-activity relationships (SAR) and guide the optimization of lead compounds. sci-hub.se This predictive power allows for a more targeted and efficient approach to discovering novel therapeutics based on the this compound scaffold.

Sustainability and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. beilstein-journals.org Future research on this compound will emphasize the development of more sustainable and environmentally benign synthetic methods.

Key areas of focus will include:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with the aid of microwave irradiation or sonication, can dramatically reduce waste and energy consumption. vulcanchem.comacs.org Ultrasound activation, for instance, has been successfully used for the Michael addition to 3-(2-nitrovinyl)indole using a solid base, avoiding the need for bulk solvents and NH-protection. acs.org

Use of Green Solvents: When solvents are necessary, the trend is to move away from hazardous chlorinated solvents towards greener alternatives like water, ethanol (B145695), or mixtures thereof. vulcanchem.com Catalyst-free domino reactions in an ethanol/water mixture have been developed for related compounds, offering an environmentally friendly pathway. vulcanchem.com

Atom Economy: Designing reactions, such as MCRs and domino sequences, that incorporate most or all of the atoms from the starting materials into the final product is a fundamental goal of green chemistry.

| Parameter | Conventional Approach | Emerging Green Approach | Reference |

|---|---|---|---|

| Solvent | Chlorinated solvents (e.g., CH2Cl2, Toluene) | Water, Ethanol/Water mixtures, or solvent-free | vulcanchem.comlookchem.comacgpubs.org |

| Catalyst | Stoichiometric Lewis/Brønsted acids | Low-loading organocatalysts, recyclable heterogeneous catalysts | frontiersin.orgbeilstein-journals.org |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound | vulcanchem.comacs.org |

| Process | Multi-step synthesis with purification at each stage | One-pot domino or multicomponent reactions | nih.goverciyes.edu.tr |

By embracing these future directions, the scientific community can unlock the full potential of this compound as a versatile platform for constructing complex molecules with significant applications in materials science and medicine.

Q & A

Q. Table 1: Key Synthetic Conditions for this compound Derivatives

Q. Table 2: Pharmacological Profile of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products